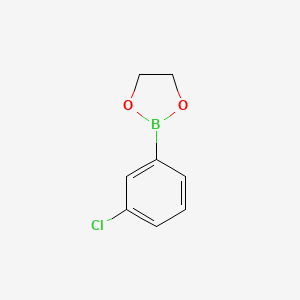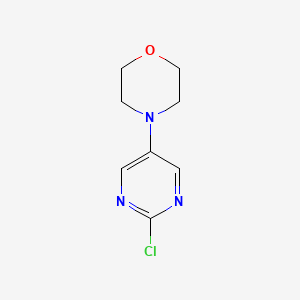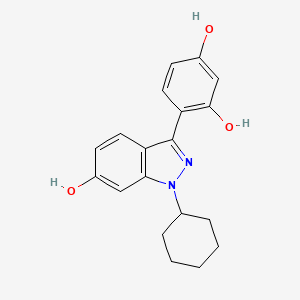
Benzhydryltriphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzhydryltriphenylphosphonium bromide: is an organic compound with the molecular formula C31H26BrP. It is a quaternary phosphonium salt, which is often used as a reagent in organic synthesis, particularly in the Wittig reaction. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Benzhydryltriphenylphosphonium bromide can be synthesized through the reaction of benzhydryl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. One efficient method involves microwave irradiation, which significantly reduces reaction times and improves yields. For example, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in high yields of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Benzhydryltriphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming a ylide. The ylide then reacts with the carbonyl compound under mild conditions to produce the desired alkene.
Major Products: The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction.
科学研究应用
Chemistry: Benzhydryltriphenylphosphonium bromide is widely used in organic synthesis, particularly in the Wittig reaction, to form alkenes. It is also used as a precursor for the synthesis of other phosphonium salts and as a reagent in various substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a tool to study cellular processes involving phosphonium salts. Its stability and reactivity make it suitable for use in various biochemical assays and experiments.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in the synthesis of complex organic molecules makes it a valuable reagent in large-scale chemical manufacturing.
作用机制
The mechanism of action of benzhydryltriphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt using a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane intermediate. The oxaphosphetane intermediate then decomposes to form the desired alkene and triphenylphosphine oxide .
相似化合物的比较
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Comparison: Benzhydryltriphenylphosphonium bromide is unique due to the presence of the benzhydryl group, which provides additional stability and reactivity compared to other phosphonium salts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns. Other similar compounds, such as benzyltriphenylphosphonium bromide, may have different reactivity profiles and are used in
属性
CAS 编号 |
7333-65-5 |
|---|---|
分子式 |
C31H26BrP |
分子量 |
509.4 g/mol |
IUPAC 名称 |
benzhydryl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H26P.BrH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 |
InChI 键 |
FTSCODUNODCCCT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
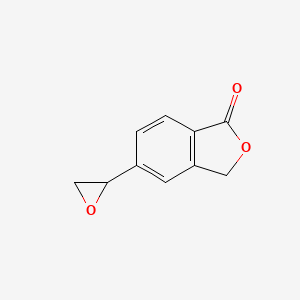
![1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8699836.png)
![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)
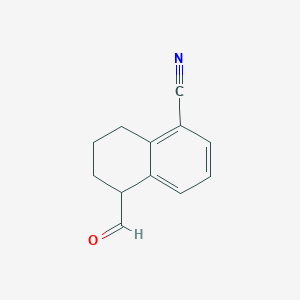
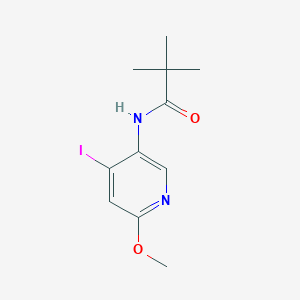
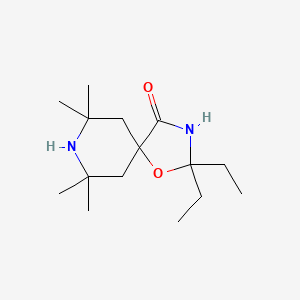
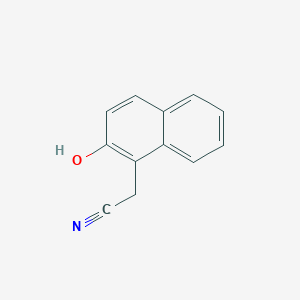

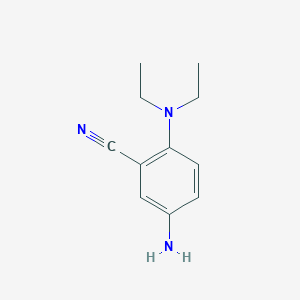
![N-methoxy-N-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8699899.png)
